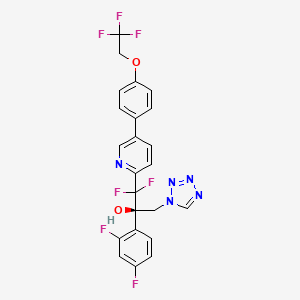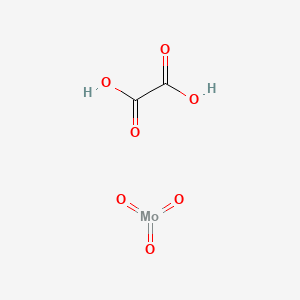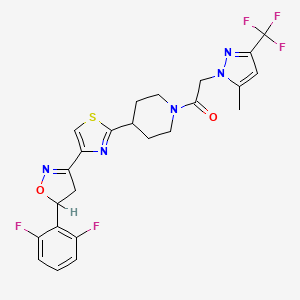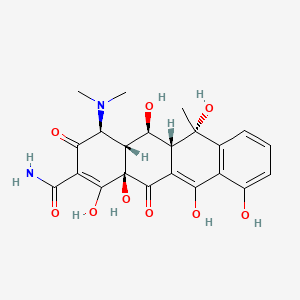
PD-1/PD-L1 抑制剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
BMS-1, also known as PD-1/PD-L1 inhibitor 1, is a small-molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and attack cancer cells. By inhibiting this interaction, BMS-1 acts as an immunomodulator, enhancing the body’s immune response against tumors .
科学研究应用
BMS-1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: BMS-1 is primarily used in cancer research to study its effects on tumor growth and immune response. .
Drug Development: BMS-1 serves as a lead compound for developing new inhibitors with improved efficacy and safety profiles
作用机制
BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This blockade restores the activity of T-cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The inhibition of this pathway enhances the immune system’s ability to eliminate cancer cells .
安全和危害
未来方向
The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .
生化分析
Biochemical Properties
PD-1/PD-L1 Inhibitor 1 interacts with the PD-1 and PD-L1 proteins, which are key players in the immune checkpoint pathway . The interaction between PD-1 and PD-L1 negatively regulates the immune response, mainly by inhibiting the activity of effector T cells . PD-1/PD-L1 Inhibitor 1 blocks this interaction, thereby enhancing the immune response .
Cellular Effects
PD-1/PD-L1 Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the PD-1/PD-L1 interaction, it can restore T cell activity and enhance anti-tumor immunity .
Molecular Mechanism
PD-1/PD-L1 Inhibitor 1 exerts its effects at the molecular level by blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the activation of the PD-1/PD-L1 pathway, which is commonly hijacked by cancer cells to escape immune surveillance . This results in the enhancement of the immune response against cancer cells .
Temporal Effects in Laboratory Settings
The effects of PD-1/PD-L1 Inhibitor 1 change over time in laboratory settings. Studies have shown that the inhibitor has a stable effect on the immune response over time
Dosage Effects in Animal Models
The effects of PD-1/PD-L1 Inhibitor 1 vary with different dosages in animal models . While low doses can enhance the immune response against cancer cells, high doses may lead to toxic or adverse effects
Metabolic Pathways
PD-1/PD-L1 Inhibitor 1 is involved in the PD-1/PD-L1 pathway, which is a key immune checkpoint pathway . It interacts with the PD-1 and PD-L1 proteins, which are part of this pathway
Subcellular Localization
PD-1/PD-L1 Inhibitor 1 is primarily located in the cell membrane, where it interacts with the PD-1 and PD-L1 proteins . Recent studies suggest that PD-L1 can also be found in other cellular compartments, where it plays additional roles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the Core Structure: This typically involves the construction of a biphenyl or other aromatic core through Suzuki coupling or other cross-coupling reactions.
Functionalization: Introduction of functional groups such as amines, carboxylates, or sulfonamides to enhance binding affinity and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity
Industrial Production Methods
Industrial production of BMS-1 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
BMS-1 undergoes various chemical reactions, including:
Oxidation: BMS-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BMS-1, potentially altering its activity.
Substitution: BMS-1 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
相似化合物的比较
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
Incyte-011: A more potent inhibitor compared to Incyte-001, with increased efficacy in promoting interferon-gamma production.
BMS-1001: Exhibits the highest binding activity for PD-L1 among the compared inhibitors.
Uniqueness of BMS-1
BMS-1 stands out due to its balanced profile of efficacy and safety. It has demonstrated significant potential in preclinical studies, making it a promising candidate for further development. Its ability to modulate the immune response without causing excessive toxicity is a key advantage over other similar compounds .
属性
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?
A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.
Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?
A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









